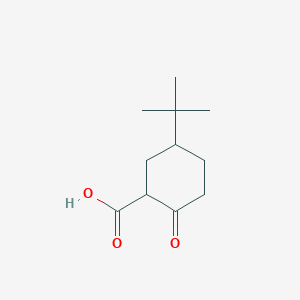
5-Tert-butyl-2-oxocyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a carboxylic acid derivative with a tert-butyl group and a ketone functional group on a cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-tert-butylcyclohexanone.
Oxidation: The 5-tert-butylcyclohexanone is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group, resulting in 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid.
Industrial Production Methods
Industrial production methods for 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid are similar to the synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-tert-butyl-2-hydroxycyclohexane-1-carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Diketones, carboxylic acid derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
5-tert-butyl-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the carboxylic acid and ketone functional groups.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate: An ester derivative used in similar applications.
5-tert-butyl-2-hydroxycyclohexane-1-carboxylic acid: A reduced form with an alcohol group instead of a ketone.
Uniqueness
5-tert-butyl-2-oxocyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interactions with other molecules and its overall stability .
Biological Activity
5-Tert-butyl-2-oxocyclohexanecarboxylic acid, a compound with significant chemical potential, has garnered attention for its biological activity. This article explores its mechanisms of action, biological interactions, and relevant case studies that highlight its potential applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C12H18O3
- CAS Number : 73469-54-2
- Molecular Weight : 210.27 g/mol
The structure of this compound features a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may influence biochemical pathways by modulating enzyme activity or altering receptor signaling.
Interaction with Enzymes
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have shown that it can affect the activity of matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix remodeling and are implicated in cancer progression and metastasis .
Biological Activity Data Table
| Biological Activity | Effect | Reference |
|---|---|---|
| MMP Inhibition | Non-competitive inhibition of MMP-2 | |
| Enzyme Modulation | Alters metabolic pathways | |
| Antioxidant Activity | Reduces oxidative stress in cells |
Case Studies
- Inhibition of Matrix Metalloproteinases
- Antioxidant Properties
- Metabolic Pathway Modulation
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-tert-butyl-2-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
XIFTXKJKXFSKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















